3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 54598-78-6
VCID: VC0124279
InChI: InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H
SMILES: C(C(C(=O)O)Cl)SC(=N)N.Cl
Molecular Formula: C4H8Cl2N2O2S
Molecular Weight: 219.09 g/mol

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride

CAS No.: 54598-78-6

Cat. No.: VC0124279

Molecular Formula: C4H8Cl2N2O2S

Molecular Weight: 219.09 g/mol

* For research use only. Not for human or veterinary use.

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride - 54598-78-6

Specification

CAS No. 54598-78-6
Molecular Formula C4H8Cl2N2O2S
Molecular Weight 219.09 g/mol
IUPAC Name [amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride
Standard InChI InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H
Standard InChI Key WHSGRJMDFWVKSS-UHFFFAOYSA-N
SMILES C(C(C(=O)O)Cl)SC(=N)N.Cl
Canonical SMILES C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-]

Introduction

Chemical Identity and Nomenclature

3-Carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride exists as a chemical compound with multiple naming conventions in scientific literature. Its proper identification is essential for research, regulatory compliance, and safety documentation.

Primary Identification Parameters

ParameterValue
CAS Number54598-78-6
IUPAC Name[amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride
Common Name3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride
Alternative Name3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride
PubChem Compound ID71313287
Last Database UpdateAugust 15, 2023

The IUPAC nomenclature provides the systematic name that precisely describes the compound's structure according to international standards, while the CAS number offers a unique registry identifier recognized globally by chemical researchers and regulatory bodies.

Structural Identifiers

Beyond conventional naming, several standardized structural notations are used to represent the compound in computational chemistry, database searching, and structure-based analyses.

Table 2: Structural Identifiers

Identifier TypeNotation
Standard InChIInChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H
Standard InChIKeyWHSGRJMDFWVKSS-UHFFFAOYSA-N
SMILESC(C(C(=O)O)Cl)SC(=N)N.Cl
Canonical SMILESC(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-]

These notations provide machine-readable representations of the compound's structure, enabling computational analysis and database integration. The InChI and SMILES notations particularly facilitate structure searching and comparison across chemical databases.

Physicochemical Properties

The physicochemical properties of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride determine its behavior in chemical reactions, solubility characteristics, and potential applications in various research contexts.

Basic Physical Properties

Understanding the fundamental physical properties is essential for handling, storage, and application of this compound in laboratory settings.

Table 3: Basic Physical Properties

PropertyValue
Molecular FormulaC4H8Cl2N2O2S
Molecular Weight219.09 g/mol
Physical StateSolid (presumed based on similar compounds)
AppearanceNot explicitly documented in available sources

Structural Features

The compound contains several notable structural features that influence its chemical behavior and reactivity patterns:

  • A chlorinated carbon in the propanoic acid backbone

  • A thioether linkage connecting the carbamimidoyl group

  • A carboxylic acid functional group

  • A carbamimidoyl group with potential for hydrogen bonding

  • The compound exists as a hydrochloride salt, indicating protonation

These structural features suggest potential for multiple interaction points in biochemical systems, including hydrogen bonding, ionic interactions, and potential nucleophilic substitution reactions at the chlorinated carbon.

Chemical Structure and Composition

The molecular structure of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride presents a combination of functional groups that define its chemical behavior and potential reactivity in various chemical environments.

Elemental Composition

The elemental composition provides insight into the distribution of atoms within the molecular structure.

Table 4: Elemental Composition

ElementSymbolCountAtomic MassMass Percentage
CarbonC412.0121.93%
HydrogenH81.013.68%
ChlorineCl235.4532.39%
NitrogenN214.0112.80%
OxygenO216.0014.61%
SulfurS132.0714.59%
Total100%

The presence of two chlorine atoms (one in the propanoic acid structure and one as the counterion) contributes significantly to the molecular weight and potentially influences the compound's solubility and stability characteristics.

Comparative Analysis

Relationship to Parent Compound

3-Carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride is the hydrochloride salt of the parent compound 3-carbamimidoylsulfanyl-2-chloropropanoic acid (PubChem CID 15574605). The salt formation typically offers several advantages over the free base or acid form:

  • Improved stability under various storage conditions

  • Potentially enhanced solubility in aqueous media

  • Modified bioavailability profile (relevant if used in biological research)

  • Altered crystallinity and physical properties

  • Different handling characteristics

The conversion to a hydrochloride salt represents a common pharmaceutical and chemical approach to modifying compound properties for specific applications or stability requirements.

Research Limitations and Future Directions

Current Knowledge Gaps

The available literature on 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride reveals several areas where further research would be beneficial:

  • Detailed synthetic routes with optimization parameters

  • Comprehensive physical property characterization

  • Reactivity studies under various conditions

  • Structure-activity relationships in biological systems

  • Potential applications in medicinal chemistry or materials science

Addressing these knowledge gaps would enhance understanding of this compound's potential utility in various research contexts.

Future Research Opportunities

Several promising research directions could expand knowledge about this compound:

  • Development of efficient, scalable synthesis methods

  • Investigation of potential biological activities or pharmaceutical applications

  • Exploration as a building block for more complex chemical entities

  • Computational studies to predict behavior in various chemical environments

  • Comparative studies with structural analogs to establish structure-property relationships

Such research would contribute to a more comprehensive understanding of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride and potentially reveal novel applications in chemical research.

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